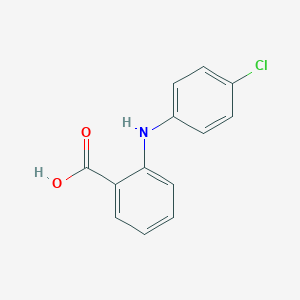
2-(4-Chloroanilino)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzoic acid derivatives typically involves catalytic functionalization or direct substitution reactions. For example, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives represent a method for selectively introducing functional groups at specific positions on the benzene ring, indicating potential pathways for synthesizing 2-(4-Chloroanilino)benzoic acid derivatives through similar catalytic processes (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives often includes hydrogen-bonded networks and non-coplanar aromatic systems, as seen in compounds like 4-(2,4,6-trinitroanilino)benzoic acid. These structures facilitate interactions such as intramolecular hydrogen bonding and define the spatial arrangement of substituents, which could be similar in 2-(4-Chloroanilino)benzoic acid (Smith et al., 2007).
Chemical Reactions and Properties
Benzoic acid derivatives participate in a variety of chemical reactions, including amidation, amination, and cocrystal formation. The reactivity can be influenced by the presence of substituents, which affect electron distribution and steric hindrance. The direct C(sp2)-H bond amidation/amination using N-chlorocarbamates demonstrates the versatility of benzoic acid frameworks for functional group modifications (Ng et al., 2014).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as melting points, solubility, and crystallinity, can be influenced by molecular structure and intermolecular interactions. For instance, the polymorphism and cocrystal formation studies of 2-((2,6-dichlorophenyl)amino)benzoic acid reveal how molecular modifications impact physical properties, suggesting that the physical characteristics of 2-(4-Chloroanilino)benzoic acid could be similarly influenced by its molecular configuration (Zhoujin et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles or electrophiles, and stability, are pivotal for understanding the behavior of benzoic acid derivatives in chemical reactions. The study of benzoic acid and chlorobenzoic acids highlights the thermodynamic aspects that determine stability and solubility, providing a basis for predicting how structural changes, like the introduction of a 4-chloroanilino group, may affect the chemical properties of 2-(4-Chloroanilino)benzoic acid (Reschke et al., 2016).
Applications De Recherche Scientifique
Thermodynamic Study of Benzoic Acid and Chlorobenzoic Acids : This study focused on benzoic acid as a model compound for drug substances in pharmaceutical research. It emphasized the importance of understanding the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents for process design. The study used Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids (Reschke, Zherikova, Verevkin, & Held, 2016).
Solid-State Versatility of Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid : This research investigated the molecular salts of 2-Chloro-4-nitrobenzoic acid (2c4n), an antiviral agent used for HIV treatment. It focused on the structural characterization of these salts using various spectroscopic, thermal, and X-ray diffraction techniques. The study demonstrated the importance of halogen bonds in the crystal structures of these molecular salts (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Polyaniline Doped by Benzoic Acid and Substituted Benzoic Acid : This work reported on using benzoic acid and its derivatives, including 2-chlorobenzoic acid, as dopants for polyaniline. The study explored the properties of benzoic acid-doped polyaniline salts and found significant conductivity differences between the benzoic acid and its substituted derivatives (Amarnath & Palaniappan, 2005).
Toxicity of Benzoic Acid Derivatives : This research assessed the toxic properties of various benzoic acid derivatives, including 4-chlorobenzoic acid. The study, conducted on laboratory rats, indicated that 4-chlorobenzoic acid is classified as moderately hazardous and has a significant impact on the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Antimicrobial Activity of Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid : This study reported on the characterization and evaluation of the antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. The compounds showed selective and effective antimicrobial properties against various bacterial strains, suggesting their potential use as antimicrobial agents (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).
Propriétés
IUPAC Name |
2-(4-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPXKMADXYVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332632 | |
| Record name | 2-(4-Chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)benzoic acid | |
CAS RN |
13278-35-8 | |
| Record name | 2-(4-Chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
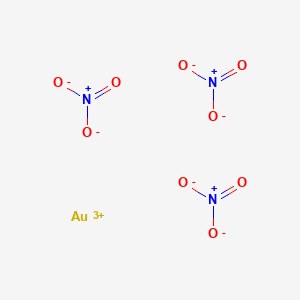
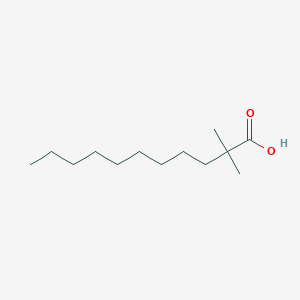
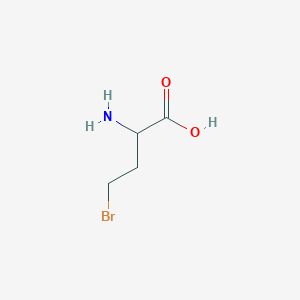
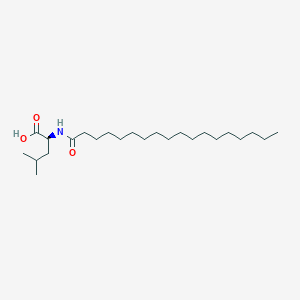

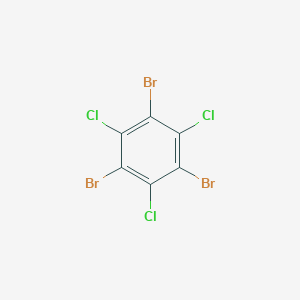
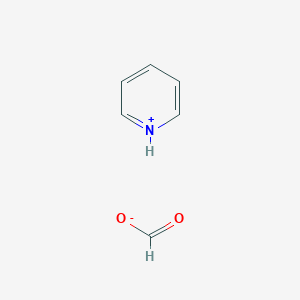
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

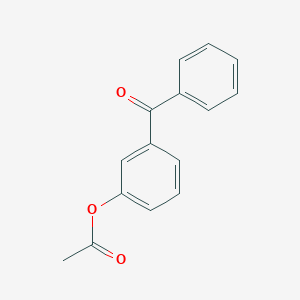

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)